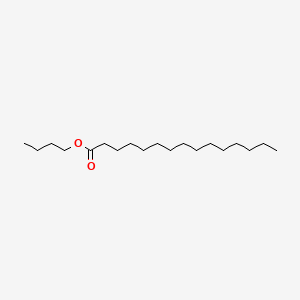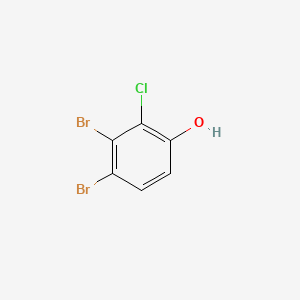
Phenol, dibromochloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, dibromochloro- is a halogenated phenol derivative characterized by the presence of two bromine atoms and one chlorine atom attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenol, dibromochloro- typically involves the halogenation of phenol. The process can be carried out through electrophilic aromatic substitution, where phenol reacts with bromine and chlorine under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with bromine and chlorine atoms.
Industrial Production Methods: In industrial settings, the production of phenol, dibromochloro- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, dibromochloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert phenol, dibromochloro- to less halogenated derivatives.
Substitution: The halogen atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenol, dibromochloro- can yield dibromochloroquinone, while reduction may produce less halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, dibromochloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of halogenated phenols on microbial growth.
Medicine: Research explores its potential as an antiseptic and disinfectant due to its phenolic structure.
Industry: Phenol, dibromochloro- is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which phenol, dibromochloro- exerts its effects involves its interaction with cellular components. The compound’s halogen atoms enhance its reactivity, allowing it to disrupt microbial cell membranes and proteins. This leads to the denaturation of proteins and inhibition of essential cellular processes, resulting in antimicrobial activity.
Comparación Con Compuestos Similares
Phenol, dibromochloro- can be compared with other halogenated phenols, such as:
- Phenol, dichlorobromo-
- Phenol, tribromo-
- Phenol, trichloro-
Uniqueness: The unique combination of two bromine atoms and one chlorine atom in phenol, dibromochloro- imparts distinct chemical properties, such as increased reactivity and antimicrobial efficacy, compared to other halogenated phenols. This makes it a valuable compound in various applications where specific reactivity and biological activity are desired.
Propiedades
Número CAS |
65216-84-4 |
|---|---|
Fórmula molecular |
C6H3Br2ClO |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
3,4-dibromo-2-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clave InChI |
OXLLVODVQRTGDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
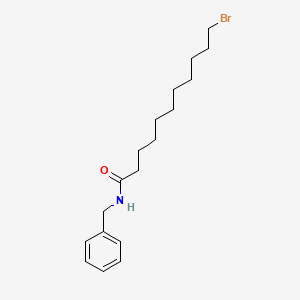
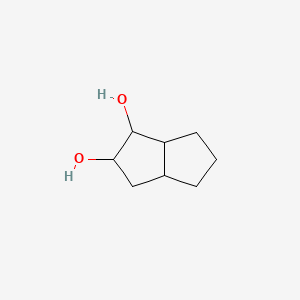
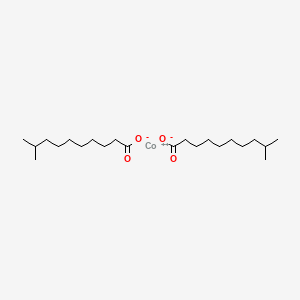
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
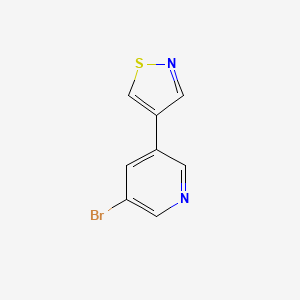
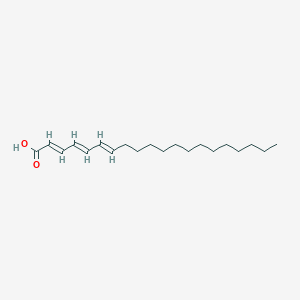
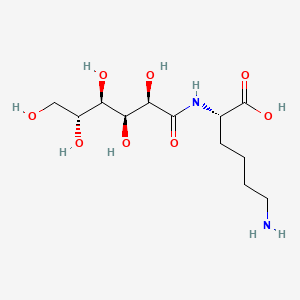
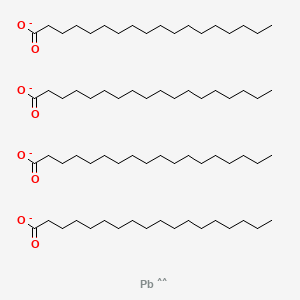
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
